molecular formula C4H9NO2 B568855 (3R,4R)-4-aminooxolan-3-ol CAS No. 153610-11-8

(3R,4R)-4-aminooxolan-3-ol

Cat. No.: B568855
CAS No.: 153610-11-8
M. Wt: 103.121
InChI Key: HQVKXDYSIGDGSY-DMTCNVIQSA-N
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Description

(3R,4R)-4-aminooxolan-3-ol: is a chemical compound with the molecular formula C4H9NO2. It is a derivative of tetrahydrofuran, featuring an amino group and a hydroxyl group on adjacent carbon atoms in a cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-aminooxolan-3-ol typically involves the reduction of 4-nitrotetrahydrofuran, followed by the protection of the hydroxyl group and subsequent amination. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and protective groups like tert-butyldimethylsilyl (TBDMS) ethers.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R,4R)-4-aminooxolan-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different functional groups.

    Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Amino-substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry: (3R,4R)-4-aminooxolan-3-ol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its activity against certain diseases and conditions .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (3R,4R)-4-aminooxolan-3-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

    trans-4-Aminotetrahydrofuran-3-ol: This isomer differs in the spatial arrangement of the amino and hydroxyl groups, leading to different chemical and biological properties.

    4-Aminotetrahydrofuran: Lacks the hydroxyl group, resulting in distinct reactivity and applications.

    Tetrahydrofuran: The parent compound, which lacks both the amino and hydroxyl groups.

Uniqueness: (3R,4R)-4-aminooxolan-3-ol is unique due to its specific cis configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity and interactions with biological targets, making it valuable in specialized applications .

Properties

IUPAC Name

(3R,4R)-4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535936-61-9, 153610-11-8
Record name rac-(3R,4R)-4-aminooxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R,4R)-4-Aminooxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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